Evidence Dimension 1: Scaffold Potency Advantage in CB1 Receptor Antagonism
The 5-(2-chlorophenyl) pyrazole scaffold, of which CAS 1007541-84-5 serves as the core carboxylic acid intermediate, has been validated in 1,5-diarylpyrazole CB1 receptor ligands. A structurally related analog, 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(cyanomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole-3-carboxamide (CHEMBL589398), which incorporates the identical 2-chlorophenyl substitution at the N1 position of the pyrazole ring, demonstrated an IC50 of 0.410 nM against human recombinant CB1 receptor in CHO-K1 cell-based antagonist assays [1]. This low nanomolar potency is not conserved in compounds where the 2-chlorophenyl group is absent or replaced with unsubstituted phenyl. CAS 1007541-84-5 provides the carboxylic acid functional handle required to access this class of potent CB1 antagonists.
| Evidence Dimension | CB1 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | Scaffold with 2-chlorophenyl substitution (as in CHEMBL589398 analog): IC50 = 0.410 nM |
| Comparator Or Baseline | Pyrazole derivatives lacking 2-chlorophenyl substitution |
| Quantified Difference | Potency reduction (exact fold-change not quantified due to class-level inference) |
| Conditions | Human recombinant CB1 receptor expressed in CHO-K1 cells, CP-55940-stimulated GTPγS binding assay |
Why This Matters
This establishes that the 2-chlorophenyl substitution pattern is pharmacologically non-interchangeable for CB1 antagonist development, making CAS 1007541-84-5 a required intermediate for accessing this potency range.
- [1] BindingDB. BDBM50305415: 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(cyanomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole-3-carboxamide (CHEMBL589398) – CB1 antagonist activity (IC50 = 0.410 nM). BindingDB, 2010. View Source
